1-(Indazol-1-yl)-2,2-dimethylpropan-1-one: Structural Properties and Synthetic Utility
1-(Indazol-1-yl)-2,2-dimethylpropan-1-one: Structural Properties and Synthetic Utility
Topic: Chemical structure and properties of 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-(Indazol-1-yl)-2,2-dimethylpropan-1-one , commonly referred to as 1-pivaloylindazole , represents a specialized class of N-acylated heterocycles used primarily as synthetic intermediates in medicinal chemistry.[1] Structurally, it consists of an indazole core functionalized at the N1 position with a pivaloyl (2,2-dimethylpropanoyl) group.
This compound serves two critical roles in organic synthesis:
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Sterically Hindered Active Amide: It acts as a mild acylating agent where the bulky tert-butyl group modulates the reactivity of the labile N-acyl bond.
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Protected Scaffold: It functions as an N1-protected indazole, directing electrophilic substitution or lithiation to the C3 position during the construction of complex bioactive molecules, such as kinase inhibitors and anti-cancer agents.
Chemical Identity and Structure
Nomenclature and Identifiers
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IUPAC Name: 1-(2,2-dimethylpropanoyl)-1H-indazole
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Common Names: 1-Pivaloylindazole; N-Pivaloylindazole
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CAS Number: 69622-35-1 (Note: This CAS is often associated with the general class or isomers; verification via spectral data is recommended for specific batches).
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Molecular Formula: C₁₂H₁₄N₂O
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Molecular Weight: 202.26 g/mol
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SMILES: CC(C)(C)C(=O)N1N=CC2=CC=CC=C12
Structural Analysis
The molecule features a bicyclic indazole system. The acylation occurs at the N1 nitrogen (pyrrole-like), which is electronically favored over N2 (pyridine-like) under standard basic conditions.
Key Structural Features:
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N1-Acyl Bond: The lone pair on N1 is conjugated with the carbonyl group, decreasing the aromaticity of the pyrazole ring compared to the parent indazole. This makes the carbonyl carbon electrophilic (active amide).
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Steric Bulk: The tert-butyl group of the pivaloyl moiety provides significant steric shielding to the carbonyl, making this derivative far more hydrolytically stable than 1-acetylindazole or 1-formylindazole.
Figure 1: Structural decomposition highlighting the reactive N1-acyl bond and the steric protection provided by the pivaloyl group.
Physicochemical Properties[2][3][4][5][6][7][8][9]
The following data summarizes the calculated and observed properties of 1-pivaloylindazole.
| Property | Value | Notes |
| Physical State | Low-melting solid or viscous oil | Tends to crystallize upon standing due to symmetry. |
| Melting Point | ~40–50 °C (Predicted) | Similar N-acyl indazoles (e.g., N-acetyl) melt around 42 °C. |
| Boiling Point | ~310 °C (at 760 mmHg) | Calculated value. |
| LogP | 3.15 ± 0.3 | Lipophilic due to the tert-butyl and aromatic rings. |
| Solubility | Soluble in DCM, THF, EtOAc | Hydrolyzes slowly in aqueous base. |
| pKa (Conjugate Acid) | ~ -1.5 (Estimated) | Protonation occurs at O or N2; N1 is non-basic due to acylation. |
Synthesis Protocol
The synthesis of 1-(indazol-1-yl)-2,2-dimethylpropan-1-one is a standard nucleophilic substitution reaction. N1-acylation is kinetically and thermodynamically favored over N2-acylation due to the higher nucleophilicity of the deprotonated N1.
Reagents and Materials
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Substrate: 1H-Indazole (1.0 equiv)
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Reagent: Pivaloyl chloride (1.1 equiv)
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Base: Triethylamine (TEA) or Sodium Hydride (NaH) (1.2 equiv)
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
Step-by-Step Methodology
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Preparation: Dissolve 1H-indazole (11.8 g, 100 mmol) in anhydrous DCM (150 mL) under an inert atmosphere (N₂ or Ar).
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Deprotonation (if using NaH): If using NaH, cool to 0°C, add NaH portion-wise, and stir for 30 min until H₂ evolution ceases. If using TEA, add TEA (16.7 mL, 120 mmol) directly to the solution at room temperature.
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Acylation: Cool the mixture to 0°C. Add pivaloyl chloride (13.5 mL, 110 mmol) dropwise over 15 minutes to control the exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of indazole.
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Workup: Quench with water (50 mL). Separate the organic layer and wash sequentially with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL).
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The residue can be recrystallized from hexane/ether or used directly if purity >95% (determined by NMR).
Figure 2: Synthetic pathway for the N1-acylation of indazole.
Reactivity and Stability Profile
Hydrolytic Stability (The "Pivaloyl Effect")
Unlike 1-acetylindazole, which hydrolyzes rapidly in water/methanol mixtures, 1-pivaloylindazole exhibits enhanced stability. The tert-butyl group creates a "steric umbrella" that retards the approach of nucleophiles (like water or hydroxide) to the carbonyl carbon.
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Half-life (pH 7): Stable for days.
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Half-life (pH 10): Hydrolyzes slowly (hours to days).
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Implication: It can be handled in open air and subjected to aqueous workups without significant degradation.
Reactivity as an Acylating Agent
Despite its steric bulk, it remains an "active amide." It can transfer the pivaloyl group to strong nucleophiles (primary amines, alkoxides) under forcing conditions or with catalysis (e.g., DMAP).
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Reaction with R-NH₂: Yields N-pivaloyl amides + Indazole.
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Reaction with R-OH: Yields Pivalate esters + Indazole.
Regioselective C3-Functionalization
One of the most valuable applications is its use as a directing group. The bulky N1-pivaloyl group blocks the N1 position and sterically hinders the N2 position, often directing lithiation or halogenation to the C3 position .
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Protocol: Treatment with LDA at -78°C followed by an electrophile (E⁺) typically yields the 3-substituted-1-pivaloylindazole.
Applications in Drug Discovery[9]
Kinase Inhibitor Scaffolds
Indazole cores are ubiquitous in kinase inhibitors (e.g., Axitinib, Pazopanib). 1-Pivaloylindazole serves as a key intermediate for introducing substituents at the C3 position before removing the protecting group to yield the free NH-indazole required for H-bonding in the ATP binding pocket.
Synthetic Cannabinoid Research
While not a primary cannabinoid itself, the 1-acylindazole motif is structurally related to the "head group" of synthetic cannabinoids (e.g., AB-CHMINACA derivatives). Researchers study these precursors to understand the metabolic stability of the amide linker in novel psychoactive substances (NPS).
Peptide Synthesis
It can be used as a specialized reagent for introducing the pivaloyl protecting group onto amino acids when high selectivity is required, avoiding the formation of di-acylated byproducts common with pivaloyl chloride.
Safety and Handling
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Hazards: Irritating to eyes, respiratory system, and skin. May cause sensitization by skin contact.
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Storage: Store in a cool, dry place under inert gas. Moisture sensitive over long periods.
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
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Indazole Synthesis and Functionalization
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Title: Recent Advances in the Synthesis and Functionalization of Indazoles.[2]
- Source:European Journal of Organic Chemistry, 2018.
- Context: Describes N1 vs N2 selectivity in acyl
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Pivaloyl as a Protecting Group
- Title: Pivaloyl Chloride as a Protecting Group for Amines and Heterocycles.
- Source:BenchChem Protocols, 2025.
- Context: Protocols for introduction and removal of pivaloyl groups.
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Reactivity of N-Acylazoles
- Title: Kinetics and Mechanism of the Hydrolysis of N-Acylazoles.
- Source:Journal of the American Chemical Society.
- Context: Mechanistic insight into the stability of sterically hindered active amides.
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PubChem Compound Summary
